molecular formula C15H17Cl2NO2S B15147358 S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride

Cat. No.: B15147358
M. Wt: 346.3 g/mol
InChI Key: SPKSLJVMZVRFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride: is a chemical compound with the molecular formula C15H17Cl2NO2S and a molecular weight of 346.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a thienylamino group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride involves several steps. One common method includes the reaction of 2-chlorophenylacetic acid with thienylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity. The industrial production process is designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17Cl2NO2S

Molecular Weight

346.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-15(14(18)19,12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,17H,8-9H2,1H3,(H,18,19);1H

InChI Key

SPKSLJVMZVRFDY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(=O)O)NCCC2=CC=CS2.Cl

Origin of Product

United States

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